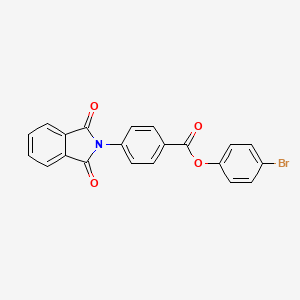
N-(4-fluorophenyl)-6-quinoxalinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-6-quinoxalinecarboxamide, also known as GW 501516 or Endurobol, is a synthetic drug that was developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. It is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates various metabolic pathways in the body. Since its discovery, GW 501516 has gained attention in the scientific community for its potential applications in sports performance enhancement and cancer therapy.
Mecanismo De Acción
N-(4-fluorophenyl)-6-quinoxalinecarboxamide 501516 exerts its effects by binding to and activating PPARδ, a transcription factor that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and cell proliferation. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which can improve energy metabolism and reduce the risk of metabolic disorders. In addition, PPARδ activation can inhibit the production of pro-inflammatory cytokines and promote the expression of anti-inflammatory genes, which can have beneficial effects on cardiovascular health.
Biochemical and Physiological Effects:
Studies have shown that N-(4-fluorophenyl)-6-quinoxalinecarboxamide 501516 can improve endurance and exercise performance in animal models and human athletes. This is thought to be due to its ability to increase the expression of genes involved in oxidative metabolism and mitochondrial biogenesis, which can enhance the capacity of muscle cells to produce energy during exercise. In addition, N-(4-fluorophenyl)-6-quinoxalinecarboxamide 501516 has been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4-fluorophenyl)-6-quinoxalinecarboxamide 501516 is its high selectivity and potency for PPARδ, which allows for precise modulation of metabolic and inflammatory pathways. In addition, N-(4-fluorophenyl)-6-quinoxalinecarboxamide 501516 has a long half-life and can be administered orally, which makes it convenient for use in animal studies and clinical trials. However, one of the limitations of N-(4-fluorophenyl)-6-quinoxalinecarboxamide 501516 is its potential for off-target effects and toxicity at high doses. In addition, the use of N-(4-fluorophenyl)-6-quinoxalinecarboxamide 501516 in sports performance enhancement is banned by the World Anti-Doping Agency (WADA), which limits its potential applications in this field.
Direcciones Futuras
There are several potential future directions for research on N-(4-fluorophenyl)-6-quinoxalinecarboxamide 501516. One area of interest is its potential applications in cancer therapy, as PPARδ has been shown to have anti-tumor effects in various types of cancer cells. Another area of interest is the development of more selective and potent PPARδ agonists, which can improve the efficacy and safety of this class of drugs. Finally, more research is needed to understand the long-term effects of N-(4-fluorophenyl)-6-quinoxalinecarboxamide 501516 on metabolic and cardiovascular health, as well as its potential for abuse in sports performance enhancement.
Métodos De Síntesis
The synthesis of N-(4-fluorophenyl)-6-quinoxalinecarboxamide 501516 involves several chemical reactions, starting from commercially available starting materials. The most common method involves the condensation of 4-fluorobenzylamine with 6-chloroquinoxaline-2-carboxylic acid, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by treating the reduced intermediate with acetic anhydride and pyridine.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-6-quinoxalinecarboxamide 501516 has been extensively studied for its potential therapeutic applications in metabolic and cardiovascular diseases. It has been shown to improve glucose tolerance, reduce insulin resistance, and increase fatty acid oxidation in animal models of obesity and type 2 diabetes. In addition, N-(4-fluorophenyl)-6-quinoxalinecarboxamide 501516 has been found to have anti-inflammatory and anti-atherogenic effects, which may be beneficial in the prevention and treatment of cardiovascular diseases.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O/c16-11-2-4-12(5-3-11)19-15(20)10-1-6-13-14(9-10)18-8-7-17-13/h1-9H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQFLLNLCCOYJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=NC=CN=C3C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)quinoxaline-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5128197.png)
![4-(3-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazolin-2(1H)-one](/img/structure/B5128204.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-furamide](/img/structure/B5128211.png)
![N-[3-(4-methoxyphenyl)-1-methylpropyl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B5128212.png)
![1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5128226.png)
![4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-nitrophenol](/img/structure/B5128232.png)

![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-[(1-methyl-4-piperidinyl)methyl]-2-phenylethanamine](/img/structure/B5128244.png)
![N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5128248.png)
![1-(4-biphenylyl)-2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanone hydrobromide](/img/structure/B5128258.png)
![dimethyl 5-{[5-(2-methoxy-4-nitrophenyl)-2-furoyl]amino}isophthalate](/img/structure/B5128260.png)
![2-[1-(4-morpholinyl)-3-phenyl-2-propyn-1-yl]-4-nitrophenol](/img/structure/B5128261.png)

![ethyl 4-({4-[2-(4-nitrophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B5128274.png)